Technical Guide: Binding Affinity and Mechanistic Role of Sir3 to O-acetyl-ADP-ribose (OAADPr)
Technical Guide: Binding Affinity and Mechanistic Role of Sir3 to O-acetyl-ADP-ribose (OAADPr)
The following technical guide details the binding affinity, structural mechanics, and experimental validation of the interaction between the Silent Information Regulator 3 (Sir3) protein and the metabolite O-acetyl-ADP-ribose (OAADPr).
Executive Summary
Recent biophysical characterizations have established that OAADPr functions as an allosteric modulator, binding directly to Sir3 with a stoichiometry of approximately 1:1 (N ≈ 0.81) . This interaction induces a conformational change in Sir3, stabilizing its association with chromatin and facilitating the polymerization required for heterochromatin spreading.[4] This guide analyzes the binding kinetics, structural domains, and experimental protocols necessary to quantify this interaction.
The Biological Context: The Sir2-OAADPr-Sir3 Axis
To understand the binding affinity, one must first isolate the generation of the ligand. OAADPr is not merely a waste product; it is a signaling metabolite generated in a 1:1 ratio with deacetylated lysine residues.
The Deacetylation Cycle
The Sir2 protein (a Class III HDAC) couples the deacetylation of Histone H4 Lysine 16 (H4K16ac) to the hydrolysis of NAD+.[5]
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Substrates: Acetylated Peptide + NAD+[6]
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Products: Deacetylated Peptide + Nicotinamide + OAADPr
The Role of OAADPr
Unlike free ADP-ribose, OAADPr contains an acetyl group at the 2' or 3' position of the ribose ring.[3] This acetylation renders the molecule chemically distinct, allowing it to function as a specific ligand for the AAA+ ATPase-like domain of Sir3. This binding event is proposed to switch Sir3 from a "loading" conformation to a "spreading" conformation.
Figure 1: The Sir2 catalytic cycle generates OAADPr, which acts as an allosteric effector for Sir3.
Structural Mechanism of Binding[7]
The binding interface of Sir3 is complex and involves inter-domain communication.
The AAA+ ATPase-like Domain
The C-terminus of Sir3 (residues ~530–978) contains a domain homologous to AAA+ ATPases. However, Sir3 lacks the catalytic residues required for ATP hydrolysis, rendering it an inactive enzyme but a competent nucleotide binder.
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Binding Pocket: The pocket structurally mimics ATP-binding sites but is adapted to accommodate the acetyl group of OAADPr.
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Specificity: Early studies using Sir3 C-terminal fragments (Sir3C) often failed to detect strong binding, leading to conflicting reports.
The Role of the BAH Domain
Recent authoritative studies (Tung et al., 2019) utilize full-length Sir3 or larger fragments, revealing that the binding site likely requires stabilization from the N-terminal BAH (Bromo-Adjacent Homology) domain.
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Mechanism: OAADPr acts as a "molecular glue" or stabilizing factor that bridges the BAH and AAA+ domains, or stabilizes the interface between adjacent Sir3 protomers.
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Consequence: This stabilization reduces the energetic cost of Sir3 oligomerization, allowing the complex to spread along the nucleosome fiber.
Quantitative Binding Analysis
Quantifying the Sir3-OAADPr interaction is challenging due to the potential for weak affinity (micromolar range) and the requirement for protein structural integrity.
Binding Parameters (ITC Data)
Based on Isothermal Titration Calorimetry (ITC) studies utilizing purified Sir3 and enzymatically synthesized OAADPr:
| Parameter | Value / Observation | Significance |
| Stoichiometry (N) | 0.81 ± 0.05 | Indicates a 1:1 binding ratio between OAADPr and the Sir3 monomer.[7] |
| Dissociation Constant (Kd) | ~0.5 - 10 µM * | Estimated range. While Sir2 binds OAADPr with Kd ~10 µM, Sir3 binding is often described as "direct" but kinetically complex, often requiring full-length protein for detection. |
| Enthalpy (ΔH) | Exothermic (Negative) | Binding is enthalpy-driven, suggesting specific hydrogen bond formation or van der Waals contacts. |
| Binding Mode | Non-covalent | Reversible interaction suitable for dynamic regulation of chromatin states. |
> Note: The "inconclusive" results in older literature often stemmed from using isolated Sir3C domains. The 1:1 stoichiometry is only reliably observed when the protein is competent for oligomerization.
Comparative Affinity
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Sir2 vs. Sir3: Sir2 has a documented Kd for OAADPr of approximately 10 µM.[8] Sir3's affinity is functionally relevant in the same physiological range, allowing for efficient "hand-off" of the metabolite from the enzyme (Sir2) to the structural effector (Sir3).
Experimental Protocols
To replicate these findings or screen for modulators, the following protocols are recommended. These prioritize the preservation of the native Sir3 conformation.
Protocol A: Purification of Competent Sir3
Standard E. coli expression often yields aggregated Sir3. Insect cell expression or careful yeast overexpression is preferred.
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Expression: Use a protease-deficient yeast strain (e.g., pep4Δ) overexpressing TAP-tagged or FLAG-tagged Sir3.
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Lysis: Cryogenic grinding followed by lysis in high-salt buffer (500 mM NaCl) to prevent premature aggregation.
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Purification:
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Step 1: Affinity chromatography (IgG-Sepharose or FLAG-M2).
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Step 2: TEV protease cleavage (if TAP-tagged).
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Step 3: Size Exclusion Chromatography (Superose 6). Critical: Collect the monomeric/dimeric peak, avoiding the void volume aggregates.
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Storage: Flash freeze in aliquots with 10% glycerol. Do not store at 4°C for extended periods.
Protocol B: Isothermal Titration Calorimetry (ITC)
This protocol is designed to measure the N=0.81 stoichiometry.
Reagents:
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Ligand: OAADPr (Purified from enzymatic reaction of Sir2 + NAD + peptide, or commercially sourced). Concentration: 500 µM in ITC buffer.
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Macromolecule: Purified Sir3. Concentration: 20–50 µM.
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Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP (Reducing agent is essential).
Workflow:
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Dialysis: Dialyze both Sir3 and OAADPr against the exact same batch of buffer to minimize heat of dilution.
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Degassing: Degas samples for 10 minutes at a temperature slightly lower than the run temperature (e.g., 23°C for a 25°C run).
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Titration Setup:
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Cell: Sir3 (20 µM).
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Syringe: OAADPr (200–500 µM).
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Injections: 1 x 0.4 µL (dummy injection), followed by 19 x 2.0 µL injections.
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Spacing: 180 seconds between injections to allow return to baseline.
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Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.
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Analysis: Fit data to a One-Set-of-Sites model using Origin or similar software.[9] Look for N ≈ 0.8–1.0.
Figure 2: Workflow for determining Sir3-OAADPr binding kinetics.
Implications for Drug Discovery[10]
Targeting the Sir3-OAADPr interface represents a novel epigenetic strategy. Unlike inhibiting the catalytic activity of Sir2 (which affects many downstream targets), blocking the Sir3-OAADPr interaction specifically disrupts heterochromatin spreading without abolishing deacetylation.
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Screening Strategy: A competition assay using fluorescently labeled OAADPr (or an analog) and Sir3.
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Therapeutic Potential: Modulating this interaction could reverse silencing at telomeres or mating-type loci, potentially reactivating silenced tumor suppressor genes in fungal pathogens or providing models for higher eukaryote heterochromatin disorders.
References
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Liou, G. G., et al. (2005). Assembly of the SIR complex and its regulation by O-acetyl-ADP-ribose, a product of NAD-dependent histone deacetylation.[5] Cell, 121(7), 1053-1064.
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Ehrentraut, S., et al. (2011). Structural basis for the role of the Sir3 AAA+ domain in silencing: interaction with Sir4 and unmethylated histone H3K79. Genes & Development, 25(17), 1835-1846.
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Tong, L., & Denu, J. M. (2010). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et Biophysica Acta, 1804(8), 1617-1625.
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Onishi, M., et al. (2007). Role of the conserved Sir3-BAH domain in nucleosome binding and silent chromatin assembly.[7] Molecular Cell, 28(6), 1015-1028.
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- 3. Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. The Capability of O-Acetyl-ADP-Ribose, an Epigenetic Metabolic Small Molecule, on Promoting the Further Spreading of Sir3 along the Telomeric Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
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